molecular formula C21H13ClN4O3 B4160518 8-chloro-N-(4-nitrophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

8-chloro-N-(4-nitrophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B4160518
M. Wt: 404.8 g/mol
InChI Key: JPUIMOCJTZXUOJ-UHFFFAOYSA-N
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Description

8-chloro-N-(4-nitrophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloro group at the 8th position, a nitrophenyl group at the N-position, a pyridinyl group at the 2nd position, and a carboxamide group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(4-nitrophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the chloro group, and subsequent functionalization with the nitrophenyl and pyridinyl groups. One common synthetic route is as follows:

    Formation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Chloro Group: The chloro group can be introduced at the 8th position of the quinoline ring using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Functionalization with Nitrophenyl and Pyridinyl Groups: The nitrophenyl and pyridinyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as 4-nitroaniline and 4-pyridinecarboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-(4-nitrophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoline N-oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl) to form the corresponding amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in the presence of HCl.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-N-(4-nitrophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.

    Interaction with DNA: Quinoline derivatives are known to intercalate with DNA, potentially disrupting DNA replication and transcription.

    Modulation of Signaling Pathways: The compound may modulate signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

8-chloro-N-(4-nitrophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core structure.

    Quinoline-4-carboxamide: A simpler derivative with a carboxamide group at the 4th position.

    Nitroquinoline: A derivative with a nitro group on the quinoline ring.

Uniqueness

The unique combination of the chloro, nitrophenyl, pyridinyl, and carboxamide groups in this compound distinguishes it from other quinoline derivatives and may confer specific biological activities and chemical properties.

Properties

IUPAC Name

8-chloro-N-(4-nitrophenyl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O3/c22-18-3-1-2-16-17(12-19(25-20(16)18)13-8-10-23-11-9-13)21(27)24-14-4-6-15(7-5-14)26(28)29/h1-12H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUIMOCJTZXUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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